![molecular formula C24H23FN4OS B10772287 3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Example 2 [WO2013054185] is a synthetic organic compound developed by Pfizer. It is an autotaxin inhibitor, which means it inhibits the enzyme autotaxin. This enzyme is involved in the production of lysophosphatidic acid, a lipid signaling molecule that plays a role in various biological processes, including cell proliferation, migration, and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Example 2 [WO2013054185] involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrimidine and benzothiazole derivatives.
Functional Group Introduction: The core structure is then modified by introducing a fluorobenzyl group and a propanoyl group through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the modified core structure with additional reagents under controlled conditions.
Industrial Production Methods
The industrial production of Example 2 [WO2013054185] follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
Example 2 [WO2013054185] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and organometallic compounds are used under controlled conditions.
Major Products
科学的研究の応用
Example 2 [WO2013054185] has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of autotaxin in various chemical processes.
Biology: The compound is used to investigate the biological functions of lysophosphatidic acid and its role in cell signaling.
Medicine: It has potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting autotaxin.
作用機序
Example 2 [WO2013054185] exerts its effects by inhibiting the enzyme autotaxin. This inhibition prevents the production of lysophosphatidic acid, thereby modulating various biological processes. The molecular targets and pathways involved include:
Autotaxin: The primary target of the compound.
Lysophosphatidic Acid Pathway: The inhibition of autotaxin affects the lysophosphatidic acid signaling pathway, which is involved in cell proliferation, migration, and survival.
類似化合物との比較
Example 2 [WO2013054185] can be compared with other autotaxin inhibitors, such as:
Compound 26: Another autotaxin inhibitor with a similar core structure but different functional groups.
PF-8380: A well-known autotaxin inhibitor with a different chemical structure but similar biological activity.
Uniqueness
特性
分子式 |
C24H23FN4OS |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one |
InChI |
InChI=1S/C24H23FN4OS/c25-18-7-5-16(6-8-18)13-21-19-15-29(12-11-17(19)14-26-28-21)24(30)10-9-23-27-20-3-1-2-4-22(20)31-23/h1-8,14,17,19H,9-13,15H2 |
InChIキー |
BSWOIMAAUKKRAB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2C1C=NN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



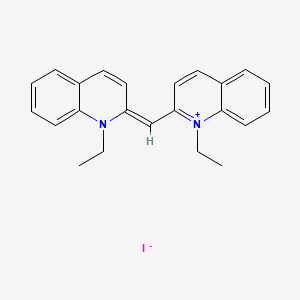
![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
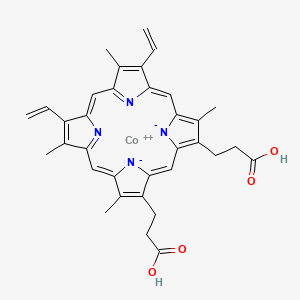
![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)

![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
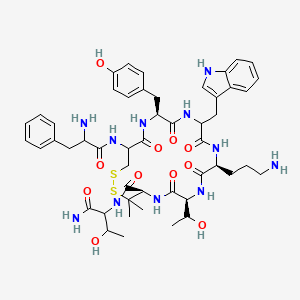
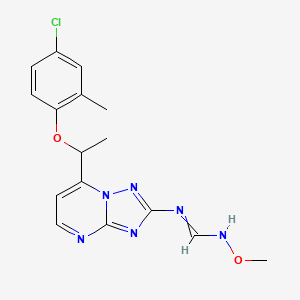
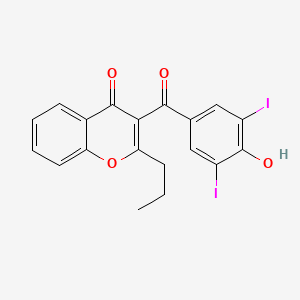
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1R,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772279.png)
